

Clinical Trial Data on Berzosertib in ATM-Deficient Tumors

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Compound Focus: Berzosertib

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The table below summarizes findings from key clinical studies investigating **berzosertib** in cohorts with ATM-deficient or ATM-mutant advanced solid tumors.

Trial Design / Cohort	Clinical Activity Findings	Key Biomarker & Preclinical Insights
Berzosertib Monotherapy (T2 cohort: ATM-mutant solid tumors) [1]	Limited monotherapy activity: No significant difference in PFS vs. non-ATM mutant cohorts. Short median PFS (<4 months) with progressive disease as best response for most. [1]	Target engagement confirmed: Decreased pS345-CHK1 in on-treatment biopsies. Increased DNA damage (γ -H2AX) and replication stress (pKAP1) markers observed, but did not translate to clinical benefit. [1]
Berzosertib + Gemcitabine (Phase 1 in advanced solid tumors) [2]	Preliminary efficacy signs: Combination was well-tolerated. Most patients achieved best response of stable disease or partial response. [2]	Rationale for combination: Preclinical data shows ATM loss increases sensitivity to DNA-damaging agents like cisplatin and radiation, creating reliance on ATR for survival. [3] [2]

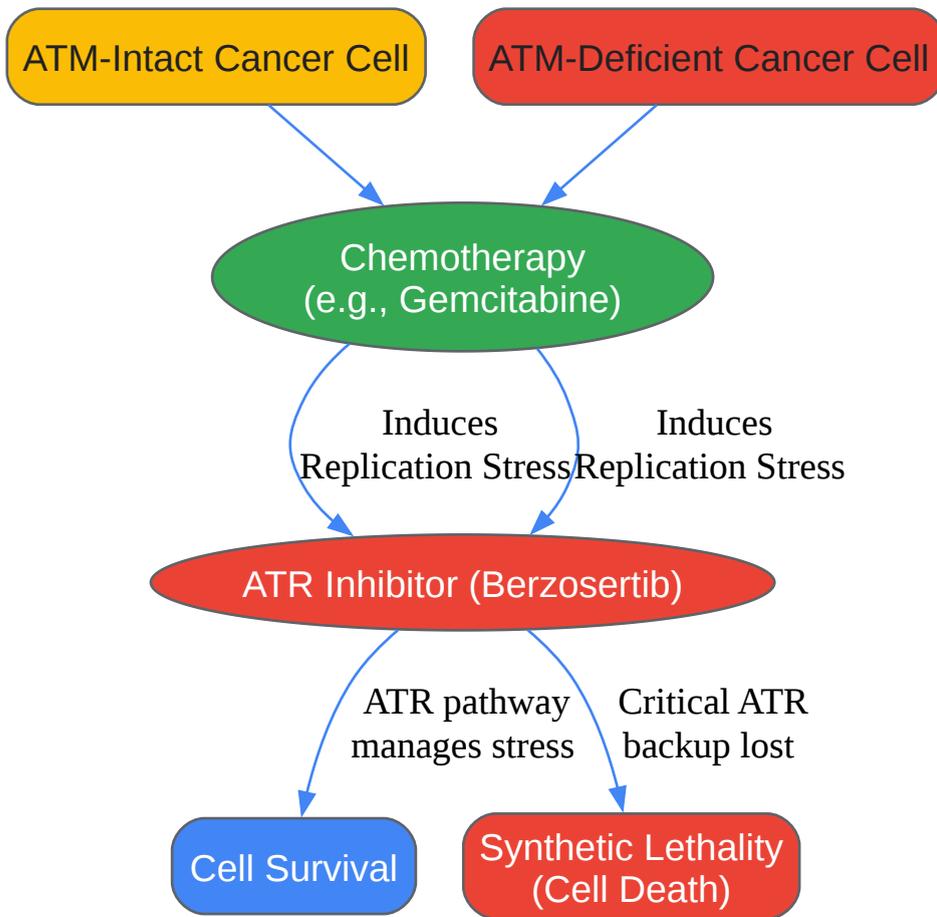
Trial Design / Cohort	Clinical Activity Findings	Key Biomarker & Preclinical Insights
Berzosertib + Gemcitabine (Expansion in advanced NSCLC) [4]	Modest activity in unselected NSCLC: ORR was 10.5% (4/38). Higher ORR (30%) observed in subgroup with high LOH, suggesting potential biomarker. [4]	Immunological context: ATM-deficient tumors are often immunologically "cold" with low T-cell infiltration, which may limit response to immunotherapy but underscores rationale for DNA-targeting agents. [5]

Mechanism of Action & Experimental Rationale

The therapeutic strategy for ATR inhibitors like **berzosertib** in ATM-deficient cancers is based on the concept of **synthetic lethality**.

- **ATM and ATR** are both master kinases critical for coordinating the cellular response to DNA damage. ATM primarily responds to DNA double-strand breaks, while ATR responds to a broader range of replication stresses. [6] [2]
- In **ATM-deficient cancer cells**, the DNA repair network is already compromised. When further DNA damage is induced (e.g., by chemotherapy like gemcitabine or cisplatin), these cells become hyper-dependent on the remaining ATR signaling pathway for survival. [3] [2]
- **Berzosertib** inhibits ATR, dismantling this critical backup survival mechanism. This dual assault of pre-existing DNA repair deficiency (ATM loss) and acute, therapy-induced replication stress leads to catastrophic DNA damage and selective cancer cell death. [2]

The following diagram illustrates this synthetic lethal interaction and the experimental workflow used to validate it.



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Interpretation and Research Implications

The clinical data suggests several key considerations for future drug development:

- **Combination Therapy is Key:** The limited monotherapy efficacy but signs of activity in combination regimens strongly indicate that **berzosertib**'s future in treating ATM-deficient tumors lies in rational combinations with DNA-damaging agents. [1] [2] [4]
- **Biomarker Refinement is Critical:** Clinical benefit may be confined to a subset of patients. Beyond ATM mutations, functional protein loss measured by IHC, or genomic scars like high LOH, may be more predictive biomarkers than mutational status alone and should be incorporated into trial designs. [3] [4]
- **Consider the Immunological Context:** The finding that ATM-deficient tumors are often immunologically "cold" and do not readily respond to anti-PD-1 therapy reinforces the rationale for targeting them with DNA repair-targeted agents like **berzosertib**, rather than relying on immunotherapy combinations. [5]

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